3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Catalog No.
S3060001
CAS No.
2034355-68-3
M.F
C26H30N4O4
M. Wt
462.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl...

CAS Number

2034355-68-3

Product Name

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

Molecular Formula

C26H30N4O4

Molecular Weight

462.55

InChI

InChI=1S/C26H30N4O4/c1-19(31)20-10-12-21(13-11-20)28-15-17-29(18-16-28)24(32)9-3-2-6-14-30-25(33)22-7-4-5-8-23(22)27-26(30)34/h4-5,7-8,10-13H,2-3,6,9,14-18H2,1H3,(H,27,34)

InChI Key

SSHYPNYUZNZXLR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

solubility

not available

Kinase Inhibitor:

KARI-101 is primarily investigated as a kinase inhibitor. Kinases are enzymes involved in regulating numerous cellular processes. KARI-101 specifically targets the MERTK receptor tyrosine kinase, which plays a role in cancer cell growth and immune system suppression []. Studies suggest KARI-101's ability to inhibit MERTK might hold promise for treating various cancers [].

Source

[] ""

Potential Anticancer Agent:

Due to its MERTK inhibitory properties, KARI-101 has been evaluated for its potential as an anticancer agent. Preclinical studies have shown promising results against various cancers, including acute lymphoblastic leukemia, glioblastoma, and breast cancer []. However, further research is needed to determine its efficacy and safety in human clinical trials [].

Source

[] ""

Other Investigated Applications:

Beyond its role as a potential anticancer agent, scientific research has explored KARI-101 for other applications. These include:

  • Antimicrobial Studies: The synthesis of KARI-101 analogs and their evaluation for antibacterial and antifungal activities have been reported []. This suggests a possibility for developing new antimicrobial agents based on this scaffold, but more research is required [].
  • Cytotoxic Evaluation: Studies on Quinazolinone derivatives, a class to which KARI-101 belongs, have shown promising cytotoxic activity against various cancer cell lines []. This highlights the potential for exploring KARI-101 further in the field of oncology [].
  • Other Areas: Research into xanthene derivatives structurally related to KARI-101 has identified antiasthmatic activity, while studies on quinazoline dione derivatives have explored hypotensive properties []. These findings suggest broader potential applications for KARI-101 or related compounds, but further investigation is necessary [].
  • This compound lacks information on its origin or specific significance in scientific research.
  • However, the structure suggests it belongs to a class of molecules known as quinazolinones. Quinazolinones are heterocyclic compounds with a wide range of biological activities [].

Molecular Structure Analysis

The key features of the molecule include:

  • A quinazoline-2,4(1H,3H)-dione core, which is a bicyclic ring system containing nitrogen and oxygen atoms [].
  • A piperazine ring linked to a six-carbon chain with a ketone group (acetyl) on the phenyl ring attached to the piperazine.
  • The presence of these functional groups suggests potential for hydrogen bonding and interaction with other molecules.

Chemical Reactions Analysis

  • The ketone group could participate in condensation reactions with nucleophiles like amines or alcohols.
  • The piperazine ring might undergo alkylation or acylation reactions.

XLogP3

2.4

Dates

Last modified: 08-18-2023

Explore Compound Types